1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Overview
Description
“1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid” is a chemical compound with the molecular formula C17H23BN2O5 . It is a derivative of spiro[indoline-3,4’-piperidine], which is a class of compounds known for their bioactivity against various diseases .
Synthesis Analysis
The synthesis of spiro[indoline-3,4’-piperidine] derivatives has been an active research field in organic chemistry . One method involves the use of isatoic anhydride, isatin, and primary amine, catalyzed by β-cyclodextrin in an aqueous medium .
Molecular Structure Analysis
The molecular structure of “1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid” consists of a spiro[indoline-3,4’-piperidine] core with a tert-butoxycarbonyl group and a carboxylic acid group .
Chemical Reactions Analysis
Spiro[indoline-3,4’-piperidine] derivatives are known to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . They can also be used as synthetic precursors for the production of various types of medicines .
Scientific Research Applications
Synthesis and Efficiency
An efficient synthesis approach for the spirocyclic oxindole analogue, including 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been developed, highlighting key steps like dianion alkylation and cyclization, leading to an overall yield of 35% over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Methodology Advancements
Research has provided a convenient synthetic route to spiro[indole‐3,4′‐piperidin]‐2‐ones, utilizing steps like anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis, demonstrating the methodology's efficiency in producing these compounds (Freund & Mederski, 2000).
Novel Synthetic Routes
A novel route for the synthesis of 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives has been developed, offering a simple approach to prepare these compounds, which serve as templates for synthesizing GPCR target compounds (Xie, Huang, Fang, & Zhu, 2004).
Catalysis and Oxidative Coupling
Guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions have been employed to create spiro-coupling products of oxindoles with β-dicarbonyls, demonstrating moderate to excellent yields. This method also supports the asymmetric synthesis of spiro[indoline-3,4'-piperidines], highlighting its utility in creating optically active compounds (Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, & Nagasawa, 2023).
Future Directions
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry, particularly for amines . The presence of this group could influence how the compound interacts with its targets.
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the Boc group could influence these properties, as it is often used to improve the pharmacokinetic properties of drug candidates .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions , which could potentially activate the compound or alter its activity.
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,4'-piperidine]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEIXWRMVGDCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678123 | |
Record name | 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888222-12-6 | |
Record name | 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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